6-Chloro-1-methylpyrrolo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
6-chloro-1-methylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H7ClN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-5H,1H3 |
InChI Key |
XMFFYFDPWLYNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=CC=C2Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies:once an Active Compound is Identified, Sar Studies Are Conducted to Understand How Different Chemical Modifications Affect Biological Activity. This Involves Systematically Altering Substituents on the Scaffold and Measuring the Resulting Change in Potency or Selectivity.
Anticancer Agents: In the development of anticancer pyrrolo[1,2-a]pyrazines, it was found that a 2,4-dimethoxyphenyl group was crucial for potent activity, whereas halogen substitutions at the o-position of the aromatic ring were not effective. nih.gov
PARP Inhibitors: For pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives acting as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, optimization led to compounds with low nanomolar potency against BRCA-deficient cancer cells. nih.gov
PIM Kinase Inhibitors: A rational optimization strategy, guided by the crystal structure of an initial hit bound to the PIM1 kinase, led to a potent and highly selective inhibitor. nih.gov
Vasopressin Antagonists: Exploration of substitution patterns around the pyrrole-pyrazinone core generated potent and selective antagonists for the Vasopressin 1b receptor. nih.gov
Molecular Modeling and Docking:computational Tools Like Molecular Docking and Pharmacophore Modeling Are Increasingly Used to Guide Drug Design.youtube.comdocking Studies Help Predict How a Molecule Will Bind to Its Target Protein, Allowing for the Rational Design of Modifications to Improve That Interaction.mdpi.comfor Instance, Docking Studies of Pyrrolo 1,2 a Quinoxaline Based Sirt6 Activators Indicated That a Protonated Nitrogen on the Side Chain Forms a Stabilizing π Cation Interaction Within the Binding Pocket.nih.gov
Exploration of Pyrrolo[1,2-a]pyrazine Hybrids for Novel Biological Applications
A powerful strategy in modern drug discovery is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. This approach can lead to compounds with novel mechanisms of action, improved potency, or the ability to modulate multiple targets simultaneously. The pyrrolo[1,2-a]pyrazine scaffold is an excellent platform for developing such hybrids.
Researchers have successfully fused the pyrrolo[1,2-a]pyrazine core with other heterocyclic systems to create novel polycyclic structures with enhanced or new biological activities.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids: These were synthesized through a cascade reaction and were investigated for their unique optical properties. nih.gov
Imidazole-Pyrrolo[1,2-a]pyrazine Hybrids: Catalyst-free methods have been devised to construct these hybrid structures, expanding the accessible chemical space. elsevierpure.com
Triazole-Fused Hybrids: A regioselective approach was established to create novel pyrrolo[1,2-a] researchgate.netnih.govnih.govtriazolo[5,1-c]pyrazine systems through double dehydrative cyclizations. acs.org
Pyrrolo[1,2-a]quinoxaline-based Derivatives: This class of hybrids, formed by fusing a benzene (B151609) ring to the pyrazine (B50134) portion of the scaffold, has yielded potent and selective activators of Sirt6, with potential applications against cancer, inflammation, and SARS-CoV-2 infection. nih.gov
The exploration of related fused systems further illustrates the potential of this strategy. For example, pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines, which are structural isomers of the pyrazine-fused system, are integral to several kinase inhibitors and the antiviral drug Remdesivir. nih.govnih.gov This demonstrates that the pyrrole-fused diazine motif is a highly effective core for developing therapeutics that target a wide range of diseases.
Challenges and Opportunities in Pyrrolo[1,2-a]pyrazine Research
Despite the significant progress in the field of pyrrolo[1,2-a]pyrazine chemistry, several challenges remain, which in turn present exciting opportunities for future research.
Challenges:
Underdeveloped Synthetic Routes: For some complex derivatives and fused systems, synthetic approaches can be underdeveloped, inefficient, or require multiple steps, which can hinder the exploration of their chemical space. mdpi.comnih.gov
Unclear Mechanisms of Action: For many biologically active pyrrolo[1,2-a]pyrazine derivatives, the precise molecular mechanism of action is not fully understood. researchgate.netresearchgate.net This lack of clarity can make rational drug design more difficult.
Limited Structure-Activity Relationship (SAR) Data: While some SAR studies exist for specific targets, a comprehensive understanding of how structural modifications across the entire scaffold influence a broad range of biological activities is still lacking. researchgate.net
Opportunities:
Development of Novel Synthetic Methods: There is a continuous need for more efficient, scalable, and versatile synthetic strategies to access both the core scaffold and its diverse derivatives. mdpi.com This includes developing new catalyst systems and multicomponent reactions. researchgate.net
Elucidation of Biological Mechanisms: In-depth biological studies, including target identification and pathway analysis, are needed to clarify how these compounds exert their therapeutic effects. This knowledge is crucial for advancing them into clinical development.
Systematic SAR and Library Expansion: Expanding the chemical diversity of pyrrolo[1,2-a]pyrazine libraries and conducting systematic SAR studies will be key to unlocking new therapeutic applications and designing next-generation drug candidates with improved potency and selectivity. nih.govnih.gov
Exploration in Materials Science: The promising photophysical properties of some derivatives warrant a more thorough investigation into their potential for use in OLEDs, fluorescent sensors, and advanced bioimaging agents. nih.govnih.gov
Tackling New Therapeutic Areas: The broad spectrum of reported biological activities suggests that pyrrolo[1,2-a]pyrazines could be effective against a wide range of diseases. Future research should explore their potential as antifungal agents, particularly against drug-resistant strains, and as novel antiviral or neuroprotective agents. nih.govmdpi.com
Spectroscopic Characterization Methodologies for Pyrrolo 1,2 a Pyrazine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR: In the context of a substituted pyrrolo[1,2-a]pyrazine (B1600676) like 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine, ¹H NMR would reveal key features. The chemical shifts (δ) of the aromatic protons on the bicyclic ring system would appear in the downfield region (typically 6.0-9.0 ppm), with their specific locations influenced by the chloro and methyl substituents. The coupling patterns between adjacent protons (spin-spin splitting) would be critical in determining their relative positions. For instance, the protons on the pyrazine (B50134) and pyrrole (B145914) rings would exhibit characteristic coupling constants (J-values). The methyl group (CH₃) would appear as a sharp singlet in the upfield region (typically 2.0-3.0 ppm).
¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the electronic environment of each carbon. Carbons bonded to the electronegative nitrogen and chlorine atoms would be shifted further downfield. Quaternary carbons, such as the one at the junction of the two rings and the one bearing the methyl group, would also be identifiable. For the parent compound, 1-methylpyrrolo[1,2-a]pyrazine (B1617273), ¹³C NMR data has been recorded and provides a reference for understanding the general spectral regions for this class of compounds. nih.govnih.gov
Illustrative ¹H NMR Data for a Related Compound Below is a sample data table for a related pyrazine compound to illustrate how data is typically presented.
| Assignment | Chemical Shift (ppm) |
| Aromatic H | 8.50 - 8.42 |
| Aromatic H | 8.38 |
| Methyl H | 2.572 |
| Data for 2-Methylpyrazine for illustrative purposes. ekb.eg |
Mass Spectrometry (MS, ESI-MS, HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Molecular Ion Peak: For this compound (C₈H₇ClN₂), the mass spectrometer would show a molecular ion peak [M]⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak would appear as a characteristic pair of signals, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. This is a definitive method for confirming the chemical formula against other possibilities.
Fragmentation Pattern: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze mixtures and provide fragmentation data for individual components. illinois.edu The fragmentation pattern of this compound would likely involve the loss of the methyl group, the chlorine atom, or other characteristic fragments of the bicyclic system, providing clues to its structural assembly. For example, GC-MS analysis of the related 1-methylpyrrolo[1,2-a]pyrazine shows a prominent molecular ion peak at m/z 132, corresponding to its molecular weight. nih.govnih.gov
Predicted Mass Spectrometry Adducts The following table shows predicted m/z values for various adducts of a similar chlorinated pyrazine compound, illustrating the data obtained from mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.01190 |
| [M+Na]⁺ | 176.99384 |
| [M-H]⁻ | 152.99734 |
| [M+NH₄]⁺ | 172.03844 |
| Data for the related 6-chloro- nih.govgoogle.comnist.govtriazolo[4,3-a]pyrazine for illustrative purposes. nih.gov |
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching and bending of chemical bonds.
FT-IR Spectroscopy: An FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the aromatic rings would be found in the 1400-1650 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine bond would exhibit a characteristic stretch in the fingerprint region, typically between 600 and 800 cm⁻¹.
Studies on related compounds, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, utilize FT-IR and FT-Raman to assign vibrational wavenumbers based on potential energy distribution (PED). google.com Similarly, the characterization of pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from bacteria also relies on FT-IR analysis to identify its functional groups. illinois.edu
X-ray Crystallographic Analysis for Structural Elucidation
For this compound, a successful single-crystal X-ray diffraction experiment would confirm the planarity of the pyrrolo[1,2-a]pyrazine ring system and provide exact measurements for the C-Cl, C-N, and C-C bond lengths. It would also reveal how the molecules pack together in the crystal lattice. While no crystal structure for the specific title compound is publicly available, X-ray analysis is a common technique for related heterocyclic systems, such as novel 9-cyano-pyrrolo[1,2-a] google.comnih.govphenanthrolines, where it is used to elucidate the final structure and stereochemistry. nih.gov
Structure Activity Relationships Sar of Pyrrolo 1,2 a Pyrazine Derivatives
General Principles of SAR Applied to Heterocyclic Compounds
The general principles of SAR for these compounds involve exploring how changes in substituent size, electronics (electron-donating vs. electron-withdrawing), and lipophilicity impact biological activity. For instance, modifying the scaffold can adjust polarity, lipophilicity, and hydrogen bonding capabilities, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a specific target. researchgate.net
Impact of Halogen Substituents (e.g., Chlorine at C-6) on Biological Efficacy and Bioavailability
While direct studies on 6-chloro-1-methylpyrrolo[1,2-a]pyrazine are not prominent in the available literature, the effect of halogenation on related scaffolds provides valuable insights. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to modulate their physicochemical properties. They can increase lipophilicity, which may enhance membrane permeability and bioavailability. Furthermore, chlorine can participate in halogen bonding, a specific type of non-covalent interaction with protein backbones that can improve binding affinity.
In a study of pyrrolo[1,2-a]pyrazine (B1600676) derivatives, compounds bearing a halogen on an attached aromatic ring did not show significant inhibition of human lymphoma U937 cells. nih.gov Conversely, research on mGluR5 antagonists revealed that highly potent compounds often possess both chloro and methyl substituents. researchgate.net In a different but related heterocyclic system, 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives were identified as potent dual orexin (B13118510) receptor antagonists. nih.gov Naturally occurring dihydropyrrolo[1,2-a]pyrazinones frequently feature bromine substituents on the pyrrole (B145914) ring portion of the scaffold. mdpi.com These findings suggest that the influence of a halogen is highly context-dependent, relying on its position and the specific biological target. A chlorine at the C-6 position of the pyrrolo[1,2-a]pyrazine core would be expected to influence the electronic properties of the pyrazine (B50134) ring and could potentially engage in key interactions within a target's binding pocket.
Influence of Methyl Substitution (e.g., at C-1) on Molecular Interactions and Activity
The introduction of a methyl group is a common strategy in medicinal chemistry to probe for specific hydrophobic interactions within a binding pocket. A methyl group at the C-1 position of the pyrrolo[1,2-a]pyrazine ring would be positioned on the pyrrole moiety. While specific data on the activity of 1-methylpyrrolo[1,2-a]pyrazine (B1617273) is limited nist.gov, general principles suggest it could enhance binding affinity through van der Waals forces if it fits into a complementary hydrophobic pocket on the target protein.
Effects of Aromatic Substituents on Biological Potency and Selectivity
The attachment of aromatic rings to the pyrrolo[1,2-a]pyrazine core is a frequently explored modification that can significantly impact biological activity. The nature and substitution pattern of these aromatic moieties are critical for potency and selectivity.
One study on pyrrolo[1,2-a]pyrazine derivatives as potential anticancer agents found that the orientation of substituents on an attached benzene (B151609) ring was crucial. A derivative with a 2,4-dimethoxyphenyl group was a more potent inhibitor of human lymphoma U937 cells than a similar compound with a 2,5-dimethoxyphenyl group, highlighting the importance of substituent placement for optimal interaction with the target. nih.gov In another example, the synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids resulted in compounds with unique optical properties, demonstrating how fused aromatic systems can dramatically alter the characteristics of the parent scaffold. researchgate.net For a series of mGluR5 antagonists, research indicated that having electropositive groups on an attached aromatic ring was beneficial for enhancing activity.
| Compound Class | Aromatic Substituent | Key SAR Finding | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine | 2,4-dimethoxyphenyl | More potent inhibition of U937 cells compared to the 2,5-isomer. nih.gov | nih.gov |
| Pyrrolo[1,2-a]pyrazine | 2,5-dimethoxyphenyl | Did not show effective inhibition of U937 cells. nih.gov | nih.gov |
| Pyrrolo[1,2-a]pyrazine | o-halogenated phenyl | Did not strongly inhibit viability of U937 cells. nih.gov | nih.gov |
| Phenylethynyl-pyrrolo[1,2-a]pyrazine | Ar-substituent | Electropositive groups on the Ar substituent are beneficial for mGluR5 antagonist activity. |
Stereochemical and Conformational Preferences and their Relationship to Pharmacological Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a molecule are critical determinants of its interaction with a biological target. The pyrrolo[1,2-a]pyrazine scaffold, while relatively rigid, has derivatives where stereochemistry plays a key role.
For example, the design of new ligands for the translocator protein (TSPO) involved molecular modeling to define a pharmacophore, which is inherently a 3D model of the necessary features for activity. nih.gov This implies that a specific conformation of the pyrrolo[1,2-a]pyrazine derivative is required to fit into the TSPO binding site. nih.gov Another strategy, termed conformational restriction, was used to develop highly selective mTOR inhibitors from a related pyrimido-pyrrolo-oxazine scaffold. acs.org By locking the molecule into a more rigid structure, researchers were able to improve both potency and selectivity. acs.org The synthesis of dihydropyrrolo[1,2-a]pyrazinones can also lead to different isomers depending on the reaction conditions, underscoring the accessibility of different stereochemical arrangements. mdpi.com
Analysis of Binding Pocket Characteristics and Ligand Placement in Target Interactions
Understanding how a ligand fits into its target's binding pocket is fundamental to SAR. Molecular docking studies have provided valuable insights into the binding modes of pyrrolo[1,2-a]pyrazine derivatives.
| Target | Pyrrolo[1,2-a]pyrazine Derivative Type | Observed/Predicted Interactions | Reference |
|---|---|---|---|
| Bacterial Enzyme (PDB: 4DUH) | Pyrazine-pyridone derivative | One hydrogen-donor and one π-hydrogen bond. researchgate.net | researchgate.net |
| Translocator Protein (TSPO) | N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | Binding predicted by a calculated pharmacophore model. nih.gov | nih.gov |
| Receptor-activator of nuclear factor kappa-B ligand (RANKL) | Celastrol derivative with a fused pyrazine | Direct binding to RANKL, blocking its interaction with the RANK receptor. acs.org | acs.org |
| mGluR5 | Phenylethynyl-pyrrolo[1,2-a]pyrazine | Binding within an allosteric pocket. researchgate.net | researchgate.net |
These studies reveal that pyrrolo[1,2-a]pyrazine derivatives can engage in a range of interactions, including hydrogen bonds and π-stacking, which anchor the ligand in the binding site and determine its biological effect. researchgate.net The specific placement and orientation within the pocket, governed by the pattern of substitution on the core scaffold, are what ultimately define the compound's potency and selectivity.
Biological Activities of Pyrrolo 1,2 a Pyrazine Derivatives
Antimicrobial Activity
Studies have shown that various derivatives of pyrrolo[1,2-a]pyrazine (B1600676) possess antimicrobial properties. researchgate.net
Antibacterial Efficacy
Certain derivatives, such as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, have demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg L⁻¹. nih.govnih.gov Another related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been shown to be active against Proteus mirabilis and Escherichia coli, causing cell wall degradation. researchgate.net
Antifungal Efficacy
The pyrrolo[1,2-a]pyrazine framework is also associated with antifungal activity. researchgate.net For instance, the compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) was identified as an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.eg Extracts from Bacillus species containing pyrrole-pyrazine derivatives have shown significant antifungal activity, in some cases exceeding that of the standard agent amphotericin B. academicjournals.orgresearchgate.net
Antimycobacterial Activity
No specific data on the antimycobacterial activity of "6-Chloro-1-methylpyrrolo[1,2-a]pyrazine" was found. This activity has been explored in related pyrazine (B50134) structures, but not specifically for this derivative.
Antiviral Activity
General reviews of pyrrolo[1,2-a]pyrazine derivatives indicate they tend to exhibit antiviral activity, though specific examples and mechanisms are often not detailed for the broader class. researchgate.net
Antitumor Activity
The pyrrolo[1,2-a]pyrazine core is a feature in several compounds investigated for their anticancer potential. researchgate.netnih.gov For example, a novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative, compound 3h , showed potent anticancer activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 1.18 µM and 1.95 µM, respectively. nih.gov This compound was found to induce apoptosis through the activation of caspase-3 and cleavage of PARP. nih.gov Another derivative, 6x , which has a 2,4-dimethoxyphenyl group, was found to strongly inhibit the viability of human lymphoma U937 cells. nih.gov Furthermore, the metabolite Pyrrolo (1, 2-alpha) pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) exhibited an IC₅₀ of 80 μg/ml against the HCT 15 colon cancer cell line. researchgate.net
Kinase Inhibitory Effects and Interference with Signal Transduction Pathways
While the broader family of pyrazine-based heterocycles is well-known for kinase inhibition, specific evidence for pyrrolo[1,2-a]pyrazine derivatives is less common compared to isomers like 5H-pyrrolo[2,3-b]pyrazines. researchgate.netnih.gov However, related structures such as imidazo-[1,2-a]-pyrazines have been developed as potent picomolar inhibitors of Aurora kinases A and B. nih.gov The anticancer action of some pyrrolo[1,2-a]pyrazine derivatives has been linked to the FTase-p38 signaling axis. nih.gov
Antioxidant Properties (e.g., for pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-)
Further research on pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- derived from a marine Bacillus species has demonstrated its ability to exhibit linear increases in total antioxidant activity across various assays. researchgate.net These include DPPH radical scavenging, nitric oxide radical scavenging, and H2O2 scavenging activities. researchgate.net Another study on a derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, also reported strong radical scavenging capabilities. scispace.comresearchgate.net
The following table summarizes the observed antioxidant activities of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from various studies.
| Antioxidant Activity Assay | Result | Source Organism |
| DPPH Radical Scavenging | Strong activity | Streptomyces mangrovisoli |
| Reducing Power Assay | Effective | Streptomyces mangrovisoli |
| DPPH Radical Scavenging | IC50: 15.025 µg/mL | Bacillus sp. |
| Nitric Oxide Radical Scavenging | IC50: 41.70 µg/mL | Bacillus sp. |
| H2O2 Scavenging | IC50: 23.73 µg/mL | Bacillus sp. |
| DPPH Radical Scavenging | 72.48±0.32% at 500 µg/mL | Streptomyces sp. VITMK1 |
| Nitric Oxide Radical Scavenging | 73.03±1.02% at 500 µg/mL | Streptomyces sp. VITMK1 |
Neurological Activities
Pyrrolo[1,2-a]pyrazine derivatives have shown promise in modulating neurological functions, specifically in the areas of epilepsy and anxiety.
Anticonvulsant Activity in Animal Models of Epilepsy
A number of novel, chiral derivatives of pyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their in vivo efficacy in animal models of epilepsy. nih.gov These compounds have been tested in standard screening models, including the maximal electroshock seizure (MES), subcutaneous Metrazol (scMET), and 6 Hz models. nih.govnih.govdoi.org The MES test is designed to identify compounds that prevent the spread of seizures, while the scMET test is used to find agents that can raise the seizure threshold. doi.org
One investigative anticonvulsant, ADD408003, a derivative of perhydropyrrolo[1,2-a]pyrazine, has demonstrated high and broad activity in several preclinical animal models. nih.gov Structure-activity relationship (SAR) studies have indicated that specific structural features, such as the (S,S) absolute configuration and the presence of an annulated pyrrolidine ring, are crucial for high anticonvulsant activity. nih.gov Fluorinated analogs of (4S,8aS)-4-phenylperhydropyrrolo[1,2-a]pyrazine-2,6-dione have also shown high activity in these models. doi.org
The table below presents the median effective doses (ED50) for two notable compounds in the 6 Hz test, a model for pharmacoresistant partial seizures. nih.gov
| Compound | 6 Hz Test ED50 (mg/kg) |
| (4R,8aR)-3a | 47.90 |
| (4S,8aS)-6 | 126.19 |
Anxiolytic-like Activity
Certain 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed and synthesized as ligands for the 18kDa translocator protein (TSPO), a target for anxiolytic drugs. nih.gov The anxiolytic-like activity of these compounds was assessed using the open field test and the elevated plus maze test. nih.gov Two compounds in particular, 1a and 1b, demonstrated a high anxiolytic-like effect at a dose range of 0.1-1.0 mg/kg, which was comparable to the effects of diazepam. nih.gov The involvement of the TSPO receptor in the anxiolytic mechanism was confirmed by the antagonism of the most active compound with a selective TSPO inhibitor. nih.gov
A separate study on a new group of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides also identified anxiolytic activity in eight compounds at doses of 0.1-5.0 mg/kg in mouse models of emotional stress. researchgate.netcardiosomatics.ru
Other Receptor Modulation Activities (e.g., AMPAR modulation)
While not pyrrolo[1,2-a]pyrazines, the closely related imidazo[1,2-a]pyrazine scaffold has been identified in the development of selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov AMPA receptors are a subtype of ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. nih.gov An imidazopyrazine compound was identified as a promising high-throughput screening hit, and subsequent optimization led to the development of potent, brain-penetrant leads. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibitory Activity
A novel series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been discovered to act as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). irbm.com PARP-1 is a key protein in cellular processes such as DNA damage repair and cell survival. nih.gov The optimization of this series of compounds has led to the development of molecules that exhibit excellent potency against the PARP-1 enzyme. irbm.com These inhibitors have been shown to inhibit the proliferation of BRCA-deficient cells in the low double-digit nanomolar range, demonstrating high selectivity over cancer cells proficient in BRCA. irbm.com
Mechanistic Investigations of Biological Actions of Pyrrolo 1,2 a Pyrazine Derivatives
Elucidation of Molecular Targets and Pathways
The therapeutic potential of pyrrolo[1,2-a]pyrazine (B1600676) derivatives stems from their ability to interact with a variety of molecular targets, thereby modulating key biological pathways. Research has highlighted that the core pyrrolopyrazine scaffold is a versatile framework for designing molecules that can bind to specific proteins and enzymes. researchgate.netconsensus.app
One of the most prominent areas of investigation is the targeting of kinases . Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been identified as inhibitors of several kinases, including PIM kinases , Aurora kinases , and Fibroblast Growth Factor Receptors (FGFRs) . nih.gov For instance, pyrrolopyrazine carboxamide derivatives have been developed as potent and selective inhibitors of FGFR2 and FGFR3. nih.gov Furthermore, the anticancer activity of some pyrrolo[1,2-a]pyrazine derivatives has been linked to the FTase-p38 signaling axis . nih.gov
In the context of antiviral activity, components of the HIV-1 replication machinery have been identified as targets. researchgate.net For neurological applications, the translocator protein (TSPO) , an 18 kDa protein found in the outer mitochondrial membrane, has been identified as a target for N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives, which exhibit anxiolytic activity. nih.gov This suggests a potential role for these compounds in modulating mitochondrial function and neurosteroidogenesis.
A review of pyrazine (B50134) derivatives highlights that compounds with a pyrazine ring fused to other heterocycles, such as pyrrole (B145914), have been extensively studied for their antineoplastic activity. nih.gov The general consensus is that the mechanisms of action for pyrrolopyrazine derivatives are not yet fully understood, and structure-activity relationship (SAR) studies are still limited. researchgate.netconsensus.app
Table 1: Investigated Molecular Targets of Pyrrolo[1,2-a]pyrazine Derivatives
| Molecular Target | Therapeutic Area | Reference |
|---|---|---|
| Kinases (PIM, Aurora, FGFR2/3) | Cancer | nih.gov |
| FTase-p38 signaling axis | Cancer | nih.gov |
| HIV-1 Replication Machinery | Antiviral | researchgate.net |
| Translocator Protein (TSPO) | Neurological Disorders | nih.gov |
Specific Mechanisms of Enzyme Inhibition (e.g., Kinase inhibition, HMGR inhibition, PARP inhibition)
The ability of pyrrolo[1,2-a]pyrazine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.
Kinase Inhibition: Pyrrolo[1,2-a]pyrazine derivatives have emerged as a promising class of kinase inhibitors. For example, pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of both FGFR2 and FGFR3. nih.gov These compounds were designed to overcome resistance to existing FGFR inhibitors. nih.gov The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins and disrupting downstream signaling pathways. A review of pyrazine-containing compounds indicates that their antitumor activity is a major area of investigation. nih.gov
HMGR Inhibition: There is currently no significant information available in the scientific literature to suggest that 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine or its close derivatives are inhibitors of HMG-CoA reductase (HMGR), the rate-limiting enzyme in cholesterol synthesis.
PARP Inhibition: While direct studies on "this compound" as a PARP (Poly (ADP-ribose) polymerase) inhibitor are not available, research on related structures suggests this as a potential mechanism. The anticancer action of some pyrrolo[1,2-a]pyrazine derivatives has been associated with the FTase-p38 signaling axis, which can be linked to DNA damage response pathways where PARP plays a critical role. nih.gov
Cellular Mechanisms of Action (e.g., Disruption of Microbial Cell Wall Synthesis, Interference with Metabolic Pathways, Inhibition of Viral Replication, Induction of Apoptosis)
The diverse biological effects of pyrrolo[1,2-a]pyrazine derivatives are realized through various cellular mechanisms.
Disruption of Microbial Cell Wall Synthesis: While the exact mechanism is not always elucidated, some pyrrolopyrazine derivatives exhibit antibacterial and antifungal activity. researchgate.netekb.eg It is proposed that certain derivatives may act by inhibiting the formation of microbial cell walls and membranes, a mechanism also observed in other antimicrobial compounds. researchgate.net
Interference with Metabolic Pathways: The broad range of biological activities, including antimicrobial and antitumor effects, suggests that pyrrolo[1,2-a]pyrazine derivatives may interfere with various cellular metabolic pathways. researchgate.netconsensus.app However, specific details on the interference with metabolic pathways by "this compound" are not well-documented.
Inhibition of Viral Replication: Certain pyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit the replication of viruses, such as HIV-1. researchgate.net This inhibition can occur at different stages of the viral life cycle.
Induction of Apoptosis: The anticancer effects of some pyrrolo[1,2-a]pyrazine derivatives are linked to the induction of apoptosis, or programmed cell death. For instance, a study on 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives, which contain a pyrrolopyrazine core, demonstrated that the most potent compound induced apoptosis and sub-G1 cell cycle arrest in pancreatic cancer cells. nih.gov This was further validated by Western blotting, which showed the inhibition of kinases and induction of cellular apoptosis. nih.gov Chalcone-pyrazine hybrids have also been shown to induce apoptosis in cancer cell lines. mdpi.com
Table 2: Cellular Mechanisms of Pyrrolo[1,2-a]pyrazine Derivatives
| Cellular Mechanism | Observed Effect | Reference |
|---|---|---|
| Disruption of Microbial Cell Integrity | Antibacterial and antifungal activity | researchgate.netekb.eg |
| Inhibition of Viral Replication | Antiviral activity (e.g., against HIV-1) | researchgate.net |
| Induction of Apoptosis | Anticancer activity | nih.govmdpi.com |
Proposed Mechanisms of Anticonvulsant Action
Several studies have investigated the anticonvulsant properties of pyrrolo[1,2-a]pyrazine derivatives, suggesting multiple potential mechanisms of action.
One study on novel perhydropyrrole[1,2-a]pyrazine derivatives indicated that their anticonvulsant action is most likely not mediated by the inhibition of voltage-dependent sodium (Na+) channels. nih.gov This is a significant finding as many existing antiepileptic drugs target these channels. tandfonline.com
Conversely, a broader review of pyrazine compounds suggests that sodium channel blockade is a plausible mechanism for the anticonvulsant effects of some pyrazine derivatives. tandfonline.com This highlights the diversity of mechanisms within the broader pyrazine class.
Another proposed mechanism involves the modulation of the GABAergic system . Research on a series of new perhydropyrrolo[1,2-a]pyrazine derivatives suggested that their anticonvulsant action may be, at least in part, through increasing the levels of GABA in the brain . dntb.gov.ua GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its function can suppress neuronal hyperexcitability associated with seizures.
Furthermore, the identification of the translocator protein (TSPO) as a target for some pyrrolo[1,2-a]pyrazine derivatives with anxiolytic properties opens another avenue for their potential anticonvulsant action. nih.gov TSPO is involved in the synthesis of neurosteroids, which can modulate neuronal excitability, including acting as positive allosteric modulators of GABAA receptors.
Finally, molecular docking studies on pyrazoline derivatives, which share a five-membered nitrogen-containing ring with pyrroles, have identified the human mitochondrial branched-chain aminotransferase (BCATm) as a potential target for anticonvulsant activity. ijper.org While this is a different class of compounds, it points to the potential for nitrogen-containing heterocyclic compounds to interact with a variety of CNS targets.
Table 3: Proposed Anticonvulsant Mechanisms of Pyrrolo[1,2-a]pyrazine Derivatives
| Proposed Mechanism | Supporting Evidence | Reference |
|---|---|---|
| Not via voltage-gated Na+ channels | Study on perhydropyrrole[1,2-a]pyrazine derivatives | nih.gov |
| Na+ channel blockade | General finding for some pyrazine compounds | tandfonline.com |
| Increased brain GABA levels | Study on perhydropyrrolo[1,2-a]pyrazine derivatives | dntb.gov.ua |
| Modulation of Translocator Protein (TSPO) | Anxiolytic pyrrolo[1,2-a]pyrazine derivatives target TSPO | nih.gov |
Computational Chemistry and Theoretical Studies on Pyrrolo 1,2 a Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and structural properties.
Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These studies are crucial for understanding the electronic makeup of the pyrrolo[1,2-a]pyrazine (B1600676) system. For instance, ab initio calculations have been employed to elucidate the geometric and electronic structures of complex heterocyclic systems, providing insights into the distribution of electrons within the molecule. acs.org Such studies help in determining the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and reactivity. science.gov Theoretical calculations using ab initio methods have been used to investigate cycloaddition reactions in related systems, providing evidence for specific reaction pathways based on the frontier molecular orbitals. acs.org While specific ab initio studies on this compound are not extensively detailed in the public literature, the principles from studies on the parent pyrrolo[1,2-a]pyrazine scaffold and related heterocycles are directly applicable. sci-hub.se These calculations can predict redox potentials and elucidate the electronic interactions between different parts of the molecule. acs.org
Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this involves finding the most stable conformation by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. DFT methods are commonly employed for this purpose. sci-hub.sersc.org The optimized geometry provides key structural information, such as bond lengths, bond angles, and dihedral angles. While the fused pyrrolo[1,2-a]pyrazine core is relatively rigid, conformational analysis can explore the rotational barrier of the C1-methyl group. For more flexible derivatives, conformational searches are essential to identify the global energy minimum. researchgate.net These optimized structures serve as the starting point for most other computational analyses, including the prediction of spectroscopic data and docking studies.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.com This method is extensively used to screen for potential drug candidates by predicting the binding affinity and mode of interaction between a ligand, such as a pyrrolo[1,2-a]pyrazine derivative, and a biological target. researchgate.netnih.gov
Studies on various pyrrolo[1,2-a]pyrazine analogs have demonstrated their potential to interact with a range of biological targets. For instance, docking studies have revealed that pyrrolopyrazine derivatives can bind effectively to the active sites of enzymes implicated in fungal infections and cancer. mdpi.comresearchgate.net The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy (ΔG). researchgate.net A more negative ΔG value suggests a stronger and more stable interaction. mdpi.com These simulations can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For example, a docking study of a pyrrolo[1,2-a]pyrazine-1,4-dione derivative with a fungal protein revealed a low binding energy and specific interactions with amino acid residues at the active site. researchgate.net Similarly, other derivatives have been evaluated as potential inhibitors of urease and proteins associated with COVID-19. researchgate.nettandfonline.com
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |
|---|---|---|---|---|
| Candida albicans HMGR | Pyrrolo[1,2-a]pyrazine 4g | -8.1 | Lys691, Ser684, Asp690 | Antifungal |
| Bacterial DNA Gyrase (PDB: 4DUH) | Pyrazine-pyridone derivative 5d | -7.45 | Not Specified | Antibacterial |
| Candida species Protein (PDB: 1IYK) | PPDHP | -283.58 | Not Specified | Anticandidal |
Data is representative and compiled from studies on various pyrrolo[1,2-a]pyrazine derivatives. mdpi.comresearchgate.netresearchgate.net PPDHP refers to pyrrolo[1,2-a]pyrazine-1,4-dione hexahydro-3-(phenylmethyl)-.
Analysis of Reactive Properties (e.g., Molecular Electrostatic Potential (MEP) Analysis, Fukui Functions, Bond Dissociation Energies (BDE), Radial Distribution Functions (RDF))
To predict how this compound might behave in a chemical reaction, several computational tools are used to analyze its reactive properties.
Molecular Electrostatic Potential (MEP) Analysis : An MEP map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how the molecule will interact with other species, particularly in electrophilic and nucleophilic attacks. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For the pyrrolo[1,2-a]pyrazine scaffold, the nitrogen atoms and the electron-rich pyrrole (B145914) ring are expected to be key reactive sites. science.gov
Fukui Functions : Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. sci-hub.se They are used to identify which atoms are most likely to accept or donate electrons, thus predicting the sites for nucleophilic, electrophilic, and radical attacks. researchgate.net This analysis helps in understanding the regioselectivity of chemical reactions involving the pyrrolo[1,2-a]pyrazine core.
Bond Dissociation Energies (BDE) : BDE calculations determine the energy required to break a specific bond homolytically. This is particularly useful for predicting a molecule's susceptibility to degradation via radical mechanisms, such as autoxidation. researchgate.net
Radial Distribution Functions (RDF) : RDFs, typically derived from molecular dynamics (MD) simulations, describe how the density of surrounding atoms or molecules varies as a function of distance from a reference point. In the context of reactivity, RDF analysis can be used to investigate interactions with solvent molecules, such as water, to predict a compound's vulnerability to hydrolysis. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for confirming their identity and structure.
NMR Spectroscopy : Theoretical calculations, particularly using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like this compound. science.gov By comparing the calculated NMR spectra with experimentally obtained data, researchers can confirm the synthesized structure. acs.org This is a standard validation step in modern synthetic chemistry. nih.gov
IR Spectroscopy : The vibrational frequencies in an Infrared (IR) spectrum can also be calculated using DFT methods. acs.orgnih.gov These calculations predict the positions of absorption bands corresponding to specific bond vibrations (e.g., C=O stretching, N-H bending). This theoretical spectrum can be compared with the experimental IR spectrum to aid in the structural elucidation of the compound. nih.gov
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | Calculations provide specific shifts for each proton. | Confirmed via experimental measurement. nih.gov |
| ¹³C NMR (δ, ppm) | Calculations provide specific shifts for each carbon. | Confirmed via experimental measurement. acs.org |
| IR (ν, cm⁻¹) | Predicts frequencies for key functional groups. | e.g., 1691 cm⁻¹ (C=O stretch) observed experimentally. nih.gov |
This table illustrates the common practice of comparing calculated and experimental data for structural confirmation of pyrrolo[1,2-a]pyrazine derivatives.
Computational Exploration of Reaction Mechanisms and Regioselectivity
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the regioselectivity of chemical transformations involving heterocyclic compounds. While specific computational studies focused exclusively on this compound are not extensively available in the public domain, the principles of its reactivity can be inferred from theoretical investigations on the parent pyrrolo[1,2-a]pyrazine scaffold and related derivatives. These studies provide a foundational understanding of the electronic properties and reactivity patterns that govern the behavior of this class of compounds.
Theoretical Framework for Reactivity
Ab initio calculations and DFT have been employed to understand the fundamental chemistry of the pyrrolo[1,2-a]pyrazine system. acs.org These computational methods are used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. hilarispublisher.com The insights gained from these calculations help in predicting the most likely pathways for a reaction and explaining the observed regioselectivity. hilarispublisher.com
For instance, in related heterocyclic systems like imidazo[1,2-a]pyrazine, computational analysis of the intermediates formed during electrophilic substitution helps to explain why substitution occurs at specific positions. stackexchange.com The stability of these intermediates, which can be quantified through computational means, is a key determinant of the reaction's regiochemical outcome. stackexchange.com
Electrophilic Substitution
The pyrrolo[1,2-a]pyrazine ring system is generally susceptible to electrophilic attack, with the pyrrole moiety being the more reactive of the two fused rings. Computational studies on the parent system and its derivatives can predict the most nucleophilic sites. The regioselectivity of electrophilic acylation has been shown to be divergent, leading to a variety of substitution patterns that expand the chemical space of pyrrolo[1,2-a]pyrazine derivatives. nih.gov
For this compound, one would anticipate that the electron-donating methyl group at the C1 position would further activate the pyrrole ring towards electrophilic attack. Conversely, the electron-withdrawing chloro group at the C6 position would deactivate the pyrazine (B50134) ring. Computational models would likely predict that electrophilic substitution would preferentially occur on the pyrrole ring. The precise position of attack (e.g., C3) would be determined by the relative stability of the corresponding Wheland intermediates, a factor that can be accurately assessed using DFT calculations.
Nucleophilic Substitution
The chlorine atom at the C6 position of this compound introduces a site for potential nucleophilic substitution. Computational studies on other chloro-substituted nitrogen heterocycles have demonstrated the utility of DFT in understanding the mechanism of such reactions. mdpi.com These studies can reveal the energy profile of the reaction, including the activation energy barriers for the formation of Meisenheimer-like intermediates. mdpi.com
In the case of this compound, computational modeling could be used to compare the feasibility of nucleophilic aromatic substitution (SNAr) at the C6 position with other potential reaction pathways. The calculations would take into account the electronic influence of the fused pyrrole ring and the methyl group on the reactivity of the C-Cl bond.
Cycloaddition Reactions
The pyrrolo[1,2-a]pyrazine nucleus can also participate in cycloaddition reactions. For example, azomethine ylides derived from the quaternization of the non-bridgehead nitrogen have been shown to undergo 1,3-dipolar cycloadditions. acs.orgnih.gov DFT calculations are instrumental in understanding the mechanism and regioselectivity of these cycloadditions. researchgate.net
Computational studies on related systems, such as the 1,3-dipolar cycloadditions of 1,2,4-triazin-1-ium ylides, have shown that these reactions can be highly regio- and diastereoselective, a finding supported by DFT calculations. acs.org For this compound, theoretical modeling could predict its reactivity as a dipolarophile or its potential to form ylides for subsequent cycloaddition reactions, and how the substituents would influence the stereochemical and regiochemical outcomes.
While direct computational data for this compound is limited, the established methodologies and the findings from studies on analogous systems provide a robust framework for predicting and understanding its chemical behavior.
Advanced Research Applications and Future Perspectives for Pyrrolo 1,2 a Pyrazine Compounds
Role as Versatile Chemical Building Blocks in Organic Synthesis
The pyrrolo[1,2-a]pyrazine (B1600676) core is a highly adaptable scaffold used by organic chemists as a foundational building block for constructing more complex and functionally diverse molecules. researchgate.net Its inherent reactivity and multiple sites for functionalization allow for a variety of synthetic transformations. Researchers have developed numerous strategies to synthesize and modify this scaffold, demonstrating its versatility.
One common approach involves synthesizing the core from simpler acyclic or heterocyclic precursors. For instance, pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate. nih.gov Other established methods include various forms of cyclization, ring annulation, cycloaddition, and direct C-H arylation. researchgate.net
Once the core is formed, it serves as a platform for further diversification. The different positions on the bicyclic ring can be selectively functionalized to create libraries of new compounds. A key example is the bromination of the pyrrolo[1,2-a]pyrazine nucleus using N-Bromosuccinimide (NBS), which yields mono- or di-brominated derivatives that can be used in subsequent cross-coupling reactions. nih.govmdpi.com These halogenated intermediates are crucial for introducing further molecular complexity.
The utility of this scaffold as a building block is highlighted in various synthetic strategies:
Palladium-catalyzed reactions: These methods have been used for the cyclization of N-allyl pyrrole-2-carboxamides to form the dihydropyrrolopyrazinone ring system. mdpi.com
Multicomponent reactions: Researchers have developed one-pot procedures to assemble the pyrrolo[1,2-a]pyrazine skeleton from simple starting materials, offering an efficient route to these valuable compounds. nih.gov
Tandem Cyclization: A convenient two-step method for synthesizing pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones involves the acid-mediated cyclization of Ugi adducts, followed by a gold(I)-catalyzed annulation.
Table 1: Synthetic Transformations Using the Pyrrolo[1,2-a]pyrazine Scaffold
| Transformation Type | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Enaminone Cyclization | Synthesis of the core scaffold from 2-formylpyrrole-based enaminones. | Ammonium acetate, Li₂CO₃, DMF | nih.gov |
| Halogenation | Introduction of bromine atoms onto the pyrrole (B145914) ring portion of the scaffold. | N-Bromosuccinimide (NBS) | nih.govmdpi.com |
| Palladium-Catalyzed Cyclization | Formation of dihydropyrrolo[1,2-a]pyrazinones from N-allyl pyrrole-2-carboxamides. | Pd(OAc)₂, various oxidants | mdpi.com |
| Double Cyclodehydration | Formation of fused polycyclic systems like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. | o-phenylenediamine | nih.gov |
These examples underscore the role of the pyrrolo[1,2-a]pyrazine system as a robust and versatile platform for generating novel chemical entities for a range of applications. researchgate.net
Potential in the Development of Novel Organic Materials
The rigid, planar structure and electron-rich nature of the pyrrolo[1,2-a]pyrazine scaffold make it an attractive candidate for the development of novel organic materials with unique photophysical properties. nih.govresearchgate.net Research has shown that modifying this core can lead to compounds with strong fluorescence, making them suitable for applications in bioimaging and electronic devices. nih.gov
A significant breakthrough in this area involves the creation of hybrid systems. For example, the fusion of a benzene (B151609) ring onto a related benzo nih.govnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold was found to dramatically increase the intensity of its blue fluorescence. nih.gov These hybrid molecules also exhibited good cell permeability and low phototoxicity, highlighting their potential as fluorescent probes for bioimaging applications. nih.gov
Furthermore, certain synthesized derivatives demonstrated aggregation-induced emission, a valuable property for applications in organic light-emitting diodes (OLEDs). nih.gov The related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold has also been investigated for its potential as a bipolar host material in efficient red phosphorescent OLEDs and as a fluorescent sensor for detecting nitroaromatics. researchgate.netnih.gov While direct studies on 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine for materials applications are limited, the proven potential of the core structure suggests that such derivatives could be tailored to create new functional materials. The introduction of specific substituents, like a chloro or methyl group, can modulate the electronic properties and intermolecular interactions, thereby fine-tuning the emission wavelengths and quantum yields of the resulting materials.
Strategies for Designing New Pharmaceutical Leads and Drug Candidates
The pyrrolo[1,2-a]pyrazine scaffold is a highly "druggable" core, and several rational design strategies are employed to develop new pharmaceutical leads. These strategies aim to optimize potency, selectivity, and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
